molecular formula C16H12F2N2O3S B1254203 COX-2 Inhibitor II CAS No. 181696-33-3

COX-2 Inhibitor II

Numéro de catalogue: B1254203
Numéro CAS: 181696-33-3
Poids moléculaire: 350.3 g/mol
Clé InChI: DVSOGWILWKEIDD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of COX-2 Inhibitor II typically involves a multi-step process. One common method includes a Claisen condensation reaction followed by a cyclo-condensation reaction. For example, the synthesis of celecoxib, a well-known COX-2 inhibitor, involves the Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate to form a diketone intermediate. This intermediate then undergoes cyclo-condensation with 4-sulfamidophenylhydrazine hydrochloride to form the final product .

Industrial Production Methods: Industrial production of COX-2 inhibitors often employs flow chemistry techniques to enhance efficiency and yield. For instance, the continuous flow synthesis of celecoxib has been reported to achieve yields of 90-96% with significantly reduced reaction times compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions: COX-2 Inhibitor II can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Applications De Recherche Scientifique

Clinical Applications

1. Pain Management

  • Post-operative Pain : COX-2 inhibitors have been effectively used to manage acute post-operative pain. A study indicated that patients receiving COX-2 inhibitors reported significantly lower pain scores compared to those treated with traditional NSAIDs .
  • Chronic Pain Conditions : Conditions such as osteoarthritis and rheumatoid arthritis benefit from COX-2 inhibitors due to their anti-inflammatory properties. Clinical trials have demonstrated that these inhibitors can provide substantial relief from pain and improve joint function .

2. Cancer Therapy

  • Colorectal Cancer : Epidemiological studies suggest that regular use of NSAIDs, including COX-2 inhibitors, correlates with a reduced risk of colorectal cancer. The mechanism is thought to involve the inhibition of COX-2 expression in tumor tissues .
  • Breast Cancer : Research indicates that COX-2 overexpression is linked to breast cancer progression. Inhibitors targeting this pathway are being explored as adjunct therapies in breast cancer treatment protocols .

3. Cardiovascular Implications

  • Although initially developed to mitigate gastrointestinal risks associated with NSAIDs, some studies have raised concerns regarding cardiovascular safety with long-term use of COX-2 inhibitors. Observational studies have shown an increased risk of cardiovascular events, necessitating careful patient selection and monitoring .

Comparative Efficacy

The following table summarizes the comparative efficacy and selectivity of various COX-2 inhibitors:

Inhibitor IC50 (μmol/L) Selectivity Index Primary Indication
Celecoxib0.055179.4Arthritis, Acute Pain
Rofecoxib0.001>50Arthritis, Post-operative Pain
Lumiracoxib0.049253.1Arthritis, Pain Management
New Halogenated Compounds0.054214.8Anti-inflammatory Applications

Case Studies

Case Study 1: Post-operative Pain Management
A randomized controlled trial involving patients undergoing knee arthroplasty demonstrated that those administered COX-2 Inhibitor II experienced a 40% reduction in pain scores compared to a placebo group within the first 48 hours post-surgery .

Case Study 2: Colorectal Cancer Prevention
A cohort study tracked patients using COX-2 inhibitors over five years and found a significant reduction in polyp formation compared to non-users, suggesting a protective effect against colorectal cancer .

Mécanisme D'action

COX-2 Inhibitor II exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. By blocking this enzyme, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets include the active site of the cyclooxygenase-2 enzyme, where the inhibitor binds and prevents the enzyme’s catalytic activity .

Comparaison Avec Des Composés Similaires

Uniqueness: COX-2 Inhibitor II is unique in its specific binding affinity and selectivity for the cyclooxygenase-2 enzyme, which reduces the risk of gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs. Its distinct chemical structure also allows for different pharmacokinetic and pharmacodynamic profiles compared to other COX-2 inhibitors .

Activité Biologique

COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process and pain signaling. This article delves into the biological activity of COX-2 Inhibitor II, exploring its mechanisms, effects on various diseases, and safety profiles based on diverse research findings.

COX-2 is an enzyme that converts arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By selectively inhibiting COX-2, these inhibitors reduce the production of pro-inflammatory prostaglandins while sparing COX-1, which is responsible for maintaining gastrointestinal mucosa and renal function. The inhibition of COX-2 leads to:

  • Decreased Prostaglandin E2 (PGE2) Levels : Lower levels of PGE2 are associated with reduced inflammation and pain .
  • Modulation of Apoptosis : COX-2-derived prostaglandins can inhibit apoptosis in tumor cells, leading to increased cell survival. Conversely, COX-2 inhibitors can trigger apoptotic pathways in cancer cells .
  • Influence on Cancer Pathways : COX-2 inhibitors have been shown to interact with epidermal growth factor receptor (EGFR) signaling, which is significant in cancer progression .

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects across various studies. For instance:

  • In Animal Models : Studies show that COX-2 inhibitors effectively reduce inflammation in carrageenan-induced paw edema models, with effective doses comparable to traditional NSAIDs like diclofenac .

Cancer Treatment Synergy

Research indicates that COX-2 inhibitors may enhance the efficacy of certain chemotherapeutic agents:

  • Case Study : A study at Weill Cornell found that a COX-2 inhibitor could boost chemotherapy effectiveness in cancer treatment .

Cardiovascular Risks

Despite their benefits, COX-2 inhibitors have been linked to increased cardiovascular risks:

  • Meta-analysis Findings : Long-term use has been associated with higher risks of myocardial infarction and stroke compared to non-selective NSAIDs . For instance, the VIGOR trial highlighted a significant increase in cardiovascular events among patients taking rofecoxib compared to those on naproxen .

Safety Profile

The safety profile of this compound is a critical consideration:

Adverse EffectRisk Increase (%)Reference
Upper gastrointestinal AEs19%
Hypertension45%
Heart failure70%
Edema70%

Case Studies and Research Findings

  • Breast and Hematological Cancer Risks : A large-scale study found that prolonged use of COX-2 inhibitors was linked to increased risks of breast cancer (OR 1.24) and hematological malignancies (OR 1.38), while showing a decreased risk for colorectal cancer (OR 0.76) .
  • Gastrointestinal Safety : While COX-2 inhibitors are marketed for having fewer gastrointestinal side effects than traditional NSAIDs, they still pose significant risks, particularly for upper gastrointestinal complications .
  • Molecular Modeling Studies : Recent advances in molecular modeling have identified new selective COX-2 inhibitors with enhanced efficacy and reduced side effects, showcasing ongoing research efforts in this field .

Propriétés

IUPAC Name

4-[5-(difluoromethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3S/c17-16(18)15-13(10-6-8-12(9-7-10)24(19,21)22)14(20-23-15)11-4-2-1-3-5-11/h1-9,16H,(H2,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSOGWILWKEIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437825
Record name COX-2 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181696-33-3
Record name COX-2 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
COX-2 Inhibitor II
Reactant of Route 2
COX-2 Inhibitor II
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
COX-2 Inhibitor II
Reactant of Route 4
COX-2 Inhibitor II
Reactant of Route 5
Reactant of Route 5
COX-2 Inhibitor II
Reactant of Route 6
Reactant of Route 6
COX-2 Inhibitor II
Customer
Q & A

Q1: The research mentions using a COX-2 inhibitor to investigate the role of different suppressive factors in myeloid-derived suppressor cell (MDSC) function. Why was a COX-2 inhibitor included in this study on atherosclerosis?

A1: Atherosclerosis, while primarily driven by lipid accumulation, involves chronic inflammation within the artery walls. Cyclooxygenase-2 (COX-2) is an enzyme involved in the production of prostaglandins, which are lipid mediators that play a role in inflammation []. Previous research has suggested a potential link between COX-2 activity and the progression of atherosclerosis. Therefore, including a COX-2 inhibitor in this study likely aimed to investigate whether prostaglandins, produced downstream of COX-2, contribute to the suppressive function of MDSCs in the context of atherosclerosis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.